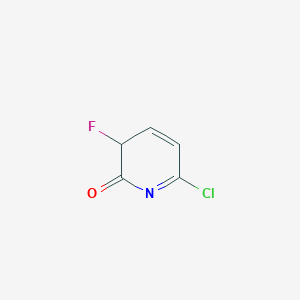![molecular formula C21H48O9Si2 B12352456 Diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane](/img/structure/B12352456.png)
Diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane is a complex organosilicon compound It is characterized by the presence of multiple ethoxy and methoxy groups attached to a silane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane typically involves the reaction of triethoxysilane with oligo(ethylene oxide) derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques ensures the high purity of the final product, which is essential for its applications in various industries .
Analyse Chemischer Reaktionen
Types of Reactions
Diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane can undergo various chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, resulting in the formation of polymeric structures.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include water (for hydrolysis), acids or bases (to catalyze hydrolysis and condensation), and various organic reagents for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include silanol derivatives, siloxane polymers, and substituted organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
Diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane has a wide range of scientific research applications, including:
Materials Science: It is used as a precursor for the synthesis of advanced materials, such as siloxane-based polymers and coatings.
Chemistry: The compound is employed in the development of novel organosilicon compounds with unique properties.
Biology: It is used in the modification of biomolecules and surfaces to enhance their biocompatibility and functionality.
Industry: The compound is utilized in the production of adhesives, sealants, and other industrial products.
Wirkmechanismus
The mechanism of action of Diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane involves the hydrolysis of ethoxy groups to form silanol groups, which can further condense to form siloxane bonds. This process leads to the formation of polymeric structures with unique properties. The compound can also interact with other molecules through substitution reactions, leading to the formation of functionalized organosilicon compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethoxysilane with oligo(ethylene oxide) substituents: Similar in structure but may have different lengths of ethylene oxide chains.
Methoxy(polyethyleneoxy)propyltrimethoxysilane: Another organosilicon compound with similar functional groups but different substitution patterns.
Uniqueness
Diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane is unique due to its specific combination of ethoxy and methoxy groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in materials science and industry .
Eigenschaften
Molekularformel |
C21H48O9Si2 |
|---|---|
Molekulargewicht |
500.8 g/mol |
IUPAC-Name |
diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane |
InChI |
InChI=1S/C21H48O9Si2/c1-7-26-31(27-8-2,21-32(28-9-3,29-10-4)30-11-5)20-12-13-23-16-17-25-19-18-24-15-14-22-6/h7-21H2,1-6H3 |
InChI-Schlüssel |
RNBTVSGXSVNRRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCOCCOCCOCCOC)(C[Si](OCC)(OCC)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


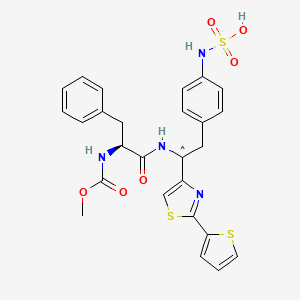
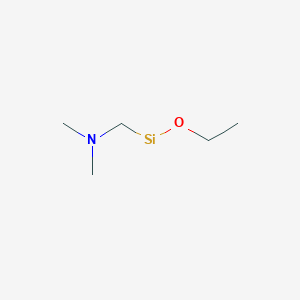

![15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 3-[(1E)-2-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]-1-methylethenyl]-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(2-propen-1-yl)-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-](/img/structure/B12352403.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-propanone,monohydrochloride](/img/structure/B12352412.png)
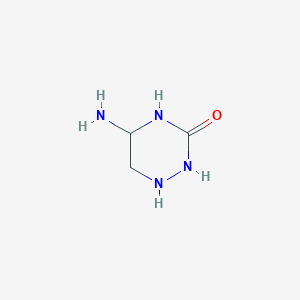

![Pyridine, 2-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]-](/img/structure/B12352431.png)
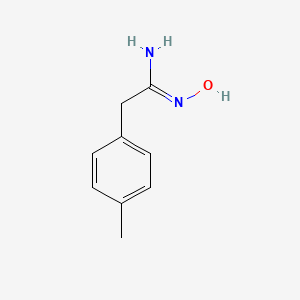
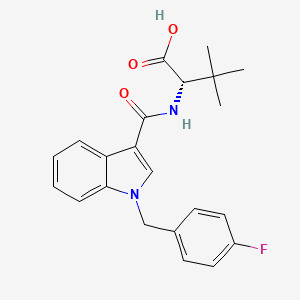
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methyl-1,3-diazinan-2-one](/img/structure/B12352439.png)
![manganese(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12352450.png)

